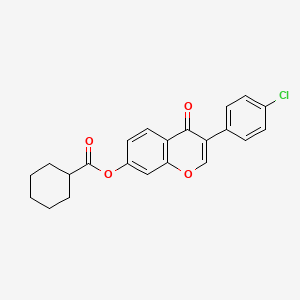
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (NPPTOC) is a novel synthetic compound with a range of potential applications in medicinal and scientific research. It is a white, crystalline compound with a molecular weight of 342.50 g/mol and a melting point of 95-97°C. NPPTOC has a unique chemical structure and is composed of a nitrogen atom, three phenylpropyl groups, one thiophen-2-yl group, and a carboxamide group. It has been the subject of numerous studies for its potential uses in medicinal and scientific research, as well as its biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase, COX-2, and tyrosinase by binding to the active sites of the enzymes and blocking their activity.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can inhibit the activity of acetylcholinesterase, COX-2, and tyrosinase. In addition, N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
实验室实验的优点和局限性
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it has a wide range of potential applications in scientific research. However, N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide also has several limitations. It is not water-soluble and can be toxic to cells at high concentrations.
未来方向
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has potential for use in a wide range of applications in medicinal and scientific research. Further studies are needed to investigate its potential use as an inhibitor of acetylcholinesterase, COX-2, and tyrosinase. In addition, further studies are needed to investigate its potential use as an anti-inflammatory, antioxidant, and anti-cancer agent. Further studies are also needed to investigate its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further studies are needed to investigate its potential use as a drug delivery system.
合成方法
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can be synthesized using a two-step process. The first step involves the condensation of 3-phenylpropyl isocyanide and 4-thiophen-2-yloxane-4-carboxylic acid to form the intermediate product 4-thiophen-2-yloxane-4-carboxamido-3-phenylpropane (TOCP). The second step involves the reduction of TOCP with sodium borohydride to form N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide.
科学研究应用
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which plays an important role in regulating neurotransmission. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory prostaglandins. In addition, N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
属性
IUPAC Name |
N-(3-phenylpropyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-18(20-12-4-8-16-6-2-1-3-7-16)19(10-13-22-14-11-19)17-9-5-15-23-17/h1-3,5-7,9,15H,4,8,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBDYVNSADNNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6508646.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6508653.png)
![N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B6508656.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508665.png)
![8-methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508672.png)
![(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508679.png)
![(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508681.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508689.png)
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508705.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508725.png)

![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508729.png)
![1-(2-methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508745.png)